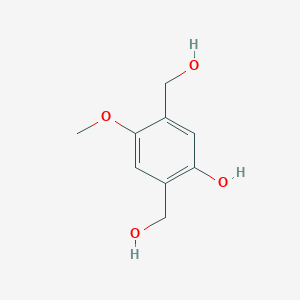
N-bromomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bromomorpholine is an organic compound that belongs to the class of N-haloamines. It is a derivative of morpholine, where one of the hydrogen atoms on the nitrogen atom is replaced by a bromine atom. This compound is known for its utility in organic synthesis, particularly in bromination reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-bromomorpholine can be synthesized through the reaction of morpholine with bromine. The reaction typically occurs in an aqueous medium or an organic solvent such as chloroform. The process involves the addition of bromine to morpholine under controlled conditions to prevent over-bromination. The reaction is exothermic and requires careful temperature control.
Industrial Production Methods
In an industrial setting, this compound is produced by the continuous addition of bromine to a solution of morpholine. The reaction is carried out in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-bromomorpholine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: this compound can act as an oxidizing agent in various organic transformations.
Addition Reactions: It can add to alkenes and alkynes to form brominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Addition: Reactions with alkenes or alkynes typically require the presence of a catalyst or a radical initiator.
Major Products
Substitution: The major products are typically amines or other substituted morpholines.
Oxidation: The products include various oxidized organic compounds.
Addition: The products are brominated alkanes or alkenes.
Aplicaciones Científicas De Investigación
N-bromomorpholine has several applications in scientific research:
Chemistry: It is used as a brominating agent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: It is used in the modification of biomolecules, such as the bromination of nucleic acids and proteins.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-bromomorpholine involves the transfer of the bromine atom to a substrate. This process typically occurs through a radical or ionic pathway, depending on the reaction conditions. The bromine atom in this compound is highly electrophilic, making it a potent brominating agent. The molecular targets and pathways involved in its reactions include nucleophilic sites on organic molecules, such as double bonds and amine groups.
Comparación Con Compuestos Similares
Similar Compounds
N-chloromorpholine: Similar to N-bromomorpholine but with a chlorine atom instead of bromine. It is less reactive due to the lower electrophilicity of chlorine.
N-iodomorpholine: Contains an iodine atom and is more reactive than this compound due to the higher electrophilicity of iodine.
N-fluoromorpholine: Contains a fluorine atom and is less commonly used due to the high reactivity and difficulty in handling fluorine.
Uniqueness
This compound is unique due to its balanced reactivity, making it a versatile brominating agent. It is more reactive than N-chloromorpholine but less reactive than N-iodomorpholine, providing a good compromise between reactivity and stability. This makes it particularly useful in a wide range of organic synthesis applications.
Propiedades
Número CAS |
98022-77-6 |
|---|---|
Fórmula molecular |
C4H8BrNO |
Peso molecular |
166.02 g/mol |
Nombre IUPAC |
4-bromomorpholine |
InChI |
InChI=1S/C4H8BrNO/c5-6-1-3-7-4-2-6/h1-4H2 |
Clave InChI |
GPMYLKGNHIWZOW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
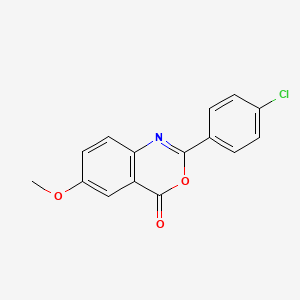
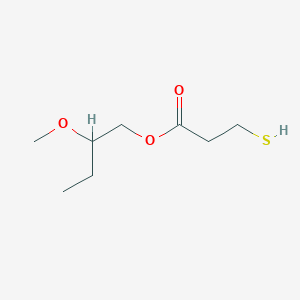
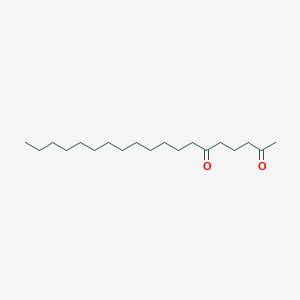
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
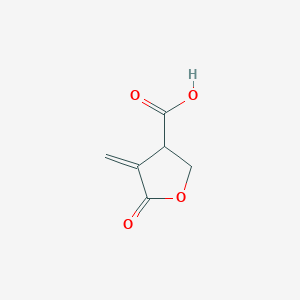
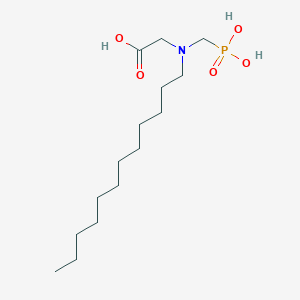
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
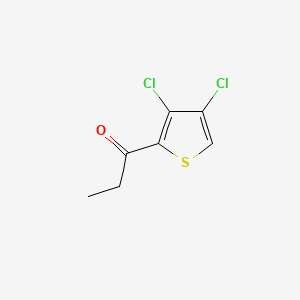
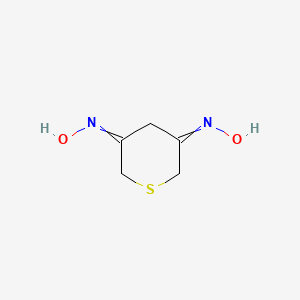
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
